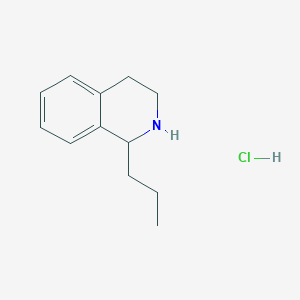

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 39213-97-3 . It is an important raw material and intermediate for pharmaceuticals . It belongs to a large group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered a lot of attention in the scientific community . Various synthetic strategies have been used for constructing the core scaffold of THIQ . The synthesis often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 1-Propyl-1,2,3,4-tetrahydroisoquinoline is represented by the InChI Code: 1S/C12H17N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h3-4,6-7,12-13H,2,5,8-9H2,1H3 .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Applications De Recherche Scientifique

- Reagent : 1-Propyl-1,2,3,4-tetrahydroisoquinoline is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides . These compounds act as antiproliferative agents by inhibiting tubulin function .

- Traditional methods for preparing 1,2,3,4-tetrahydroisoquinolines involve reactions like the Bischler-Napieralski , Pictet-Gams , Pictet-Spengler , and various Friedel-Crafts cyclizations . These reactions have been pivotal in the total synthesis of complex isoquinoline alkaloids .

- 1-Propyl-1,2,3,4-tetrahydroisoquinoline serves as an important raw material and intermediate for the synthesis of pharmaceutical compounds. For instance, it contributes to the production of drugs like revaprazan .

Antiproliferative Tubulin Inhibitors

Total Synthesis of Isoquinoline Alkaloids

Pharmaceutical Intermediates

Mécanisme D'action

Target of Action

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a derivative of tetrahydroisoquinolines (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that thiq derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The compound might interact with its targets through a series of complex biochemical reactions, potentially involving the isomerization of an iminium intermediate .

Biochemical Pathways

The biochemical pathways affected by 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are likely to be diverse, given the compound’s broad range of biological activities . It’s suggested that the compound might influence the control of neurotransmitter function and prevent neurotoxicity related to monoamine oxidase (MAO) activity in the brain .

Result of Action

The molecular and cellular effects of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride’s action are likely to be multifaceted, reflecting its diverse biological activities . For instance, it’s suggested that the compound might have neuroprotective effects, potentially antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .

Propriétés

IUPAC Name |

1-propyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12;/h3-4,6-7,12-13H,2,5,8-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFVQGNTCZAURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)

![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)

![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2814625.png)